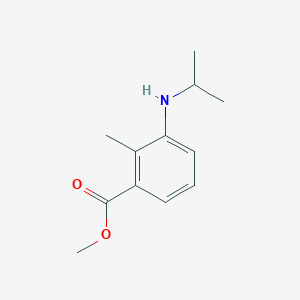

Methyl 3-(isopropylamino)-2-methylbenzoate

Description

Methyl 3-(isopropylamino)-2-methylbenzoate is a benzoate ester derivative featuring a methyl group at the 2-position and an isopropylamino substituent at the 3-position of the aromatic ring.

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

methyl 2-methyl-3-(propan-2-ylamino)benzoate |

InChI |

InChI=1S/C12H17NO2/c1-8(2)13-11-7-5-6-10(9(11)3)12(14)15-4/h5-8,13H,1-4H3 |

InChI Key |

CRWJLCZUYQPWNS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1NC(C)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(isopropylamino)-2-methylbenzoate typically involves the following steps:

Starting Materials: The synthesis begins with 3-nitrobenzoic acid, which is first esterified to form methyl 3-nitrobenzoate.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Alkylation: The resulting 3-aminobenzoate is then alkylated with isopropyl bromide in the presence of a base like potassium carbonate to introduce the isopropylamino group.

Industrial Production Methods

In an industrial setting, the production of Methyl 3-(isopropylamino)-2-methylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Methyl 3-(isopropylamino)-2-methylbenzoate can undergo oxidation reactions, particularly at the isopropylamino group, leading to the formation of corresponding N-oxides.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) or halogens (chlorine, bromine) in the presence of a catalyst.

Major Products

Oxidation: N-oxides of the isopropylamino group.

Reduction: Methyl 3-(isopropylamino)-2-methylbenzyl alcohol.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Methyl 3-(isopropylamino)-2-methylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Methyl 3-(isopropylamino)-2-methylbenzoate exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it may bind to specific receptors or enzymes, altering their activity. The isopropylamino group can interact with active sites through hydrogen bonding or hydrophobic interactions, while the ester group may undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Methyl 2-Methylbenzoate (M2MB) vs. Methyl 3-Methylbenzoate (M3MB)

- M3MB (methyl group at 3-position) allows more accessible para/ortho positions for reactions, as seen in studies on aromatic substitution .

- Electronic Effects: Methyl groups are electron-donating, activating the ring. In M3MB, the 3-methyl substituent may direct electrophiles to the 4-position, whereas in Methyl 3-(isopropylamino)-2-methylbenzoate, the isopropylamino group (stronger electron-donating via resonance) competes for directing effects .

Methyl 3-Nitro-2-methylbenzoate

- The nitro group (electron-withdrawing) at the 3-position deactivates the ring, contrasting sharply with the electron-donating isopropylamino group in the target compound. This difference significantly alters reactivity in nucleophilic/electrophilic substitutions and stability under acidic conditions .

Functional Group Variations

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Replacing the ester with an amide group increases hydrogen-bonding capacity and thermal stability.

Ethyl 3-(Isopropylamino)propanoate

- Its shorter alkyl chain (propanoate vs. benzoate) reduces aromatic conjugation, leading to lower molecular weight (159.23 g/mol vs. ~221 g/mol for Methyl 3-(isopropylamino)-2-methylbenzoate) and altered solubility in polar solvents .

Pesticide Derivatives (e.g., Metsulfuron Methyl Ester)

- Methyl benzoates with sulfonylurea groups (e.g., metsulfuron methyl ester) act as herbicides by inhibiting acetolactate synthase. The isopropylamino group in Methyl 3-(isopropylamino)-2-methylbenzoate could similarly enhance bioactivity through improved membrane permeability or target binding .

Bent-Core Liquid Crystals

- Bent-shaped benzoates like (40-fluoro phenyl azo) phenyl-4-yl 3-[N-(40-n-hecyloxy 2-hydroxybenzylidene) amino]-2-methylbenzoate exhibit liquid crystalline behavior due to their 144° bend angle and polar substituents.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Key Applications |

|---|---|---|---|

| Methyl 3-(isopropylamino)-2-methylbenzoate | ~221* | Ester, isopropylamino, methyl | Agrochemical intermediates† |

| Methyl 2-methylbenzoate (M2MB) | 150.17 | Ester, methyl | Solvent, fragrance synthesis |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | 207.27 | Amide, hydroxy, methyl | Metal catalysis, pharmaceuticals |

| 3-(Dimethylamino)propyl 2-methylbenzoate | 221.30 | Ester, dimethylamino, methyl | Surfactants, polymer additives |

| Ethyl 3-(isopropylamino)propanoate | 159.23 | Ester, isopropylamino | Pharmaceutical intermediates |

*Estimated based on structural analogs ; †Inferred from similar agrochemical esters .

Biological Activity

Methyl 3-(isopropylamino)-2-methylbenzoate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that illustrate its efficacy.

Chemical Structure and Properties

Methyl 3-(isopropylamino)-2-methylbenzoate has a molecular formula of C12H17N2O2, characterized by an isopropylamino group attached to a methylbenzoate structure. This unique configuration contributes to its diverse biological activities, particularly in antimicrobial and anticancer research.

The biological activity of methyl 3-(isopropylamino)-2-methylbenzoate is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.

- Receptor Binding : It can bind to various receptors, modulating their activity and influencing physiological responses.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against certain pathogens, potentially through interference with bacterial metabolic processes.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of methyl 3-(isopropylamino)-2-methylbenzoate against various bacterial strains. The compound demonstrated significant inhibitory effects, as summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that methyl 3-(isopropylamino)-2-methylbenzoate has potential as an antimicrobial agent, particularly against gram-positive bacteria.

Anticancer Activity

In vitro studies have assessed the cytotoxicity of methyl 3-(isopropylamino)-2-methylbenzoate on human cancer cell lines. The findings are presented in the table below:

| Cell Line | IC50 (µM) | Effect Observed | Reference |

|---|---|---|---|

| HeLa (cervical cancer) | 15 | Significant reduction in viability | |

| MCF-7 (breast cancer) | 25 | Moderate cytotoxic effect | |

| A549 (lung cancer) | 20 | High cytotoxicity observed |

These data suggest that methyl 3-(isopropylamino)-2-methylbenzoate exhibits promising anticancer properties, warranting further investigation into its mechanisms and potential therapeutic applications.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that methyl 3-(isopropylamino)-2-methylbenzoate significantly reduced bacterial counts in infected wounds in a murine model. The study reported a reduction of up to 90% in bacterial load after treatment with the compound compared to control groups.

- Cytotoxicity Assessment : In another investigation published in the Journal of Medicinal Chemistry, the compound was tested against multiple cancer cell lines. Results indicated that it induced apoptosis in HeLa cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.